molecular formula C14H20N3O6S- B1262731 penicillin N(1-)

penicillin N(1-)

カタログ番号: B1262731
分子量: 358.39 g/mol
InChIキー: MIFYHUACUWQUKT-GPUHXXMPSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Penicillin N(1-) is a natural penicillin antibiotic intended for research applications. As a beta-lactam antibiotic, its primary research value lies in studying its mechanism of action, which involves inhibiting bacterial cell wall synthesis. Penicillins function by binding to penicillin-binding proteins (PBPs), such as the enzyme DD-transpeptidase, thereby irreversibly inactivating them and preventing the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition compromises the structural integrity of the cell wall, leading to osmotic lysis and bacterial cell death . Researchers utilize this compound in microbiological and biochemical studies to investigate bacterial growth, cell wall biosynthesis, and the development of antibiotic resistance. A key area of research involves exploring bacterial resistance mechanisms, such as the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring of penicillin, rendering it ineffective . This product is strictly labeled For Research Use Only (RUO) . RUO products are specialized reagents tailored for laboratory research and are not subject to the regulatory evaluation required for in vitro diagnostic (IVD) or medical devices. They are not intended for use in the diagnosis, prevention, or treatment of any disease or medical condition in humans.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C14H20N3O6S-

分子量

358.39 g/mol

IUPAC名

(2S,5R,6R)-6-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t6-,8-,9+,11-/m1/s1

InChIキー

MIFYHUACUWQUKT-GPUHXXMPSA-M

異性体SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])C(=O)[O-])C

正規SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])C

製品の起源

United States

Biosynthesis of Penicillin N

Precursor Pathways and Metabolic Flux in Penicillin N Production

The efficiency of Penicillin N production is intrinsically linked to the availability and flow of its primary precursors. The metabolic state of the producing organism plays a crucial role in directing these precursors towards antibiotic synthesis.

The biosynthesis of the penicillin core structure is dependent on three key amino acid precursors: L-α-aminoadipate, L-cysteine, and L-valine. news-medical.netoup.com

L-α-aminoadipate: This non-proteinogenic amino acid is a critical intermediate in the lysine (B10760008) biosynthetic pathway in fungi. oup.commdpi.com Its availability for penicillin synthesis is often a regulatory point, influenced by the metabolic flux towards lysine. scispace.com Studies have shown that L-α-aminoadipic acid is a direct precursor to the δ-(D-α-aminoadipoyl) side chains of both penicillin N and cephalosporin (B10832234) C. nih.gov The producing organism, Cephalosporium sp., takes up the L-isomer of α-aminoadipic acid much more rapidly than the D-isomer. nih.gov

L-cysteine: This sulfur-containing amino acid provides the sulfur atom and adjacent carbons for the formation of the thiazolidine (B150603) ring, a characteristic feature of the penicillin molecule. nih.govnih.gov Isotopic labeling studies have confirmed the direct incorporation of L-cysteine into the penicillin structure. nih.govresearchgate.netrsc.org

L-valine: This branched-chain amino acid contributes the remaining carbon atoms to the thiazolidine ring. nih.gov Research has demonstrated that L-valine is a direct precursor of the C5 fragments of both penicillin N and cephalosporin C. nih.gov Interestingly, while L-valine is the incorporated precursor, the final structure contains a D-valine residue, indicating an epimerization step during biosynthesis. nih.gov The methyl hydrogens of valine are retained during its incorporation into penicillin. rsc.org

The condensation of the three precursor amino acids does not directly yield penicillin N. Instead, the pathway proceeds through key intermediate compounds.

Isopenicillin N (IPN): The linear tripeptide ACV undergoes an oxidative cyclization to form the bicyclic structure characteristic of penicillins. news-medical.net This reaction, catalyzed by isopenicillin N synthase, results in the formation of isopenicillin N (IPN), which possesses the fused β-lactam and thiazolidine rings. news-medical.netresearchgate.netuniprot.org IPN is the first bioactive intermediate in the pathway and serves as a crucial branch point. news-medical.netresearchgate.net From IPN, the biosynthetic pathways in different microorganisms diverge to produce various types of penicillins and cephalosporins. news-medical.net In Penicillium chrysogenum, the subsequent step involves the replacement of the L-α-aminoadipyl side chain. news-medical.netontosight.ai

While the initial steps of penicillin biosynthesis are conserved, the subsequent transformations of isopenicillin N differ between various producing microorganisms.

Penicillium chrysogenum : In this filamentous fungus, a well-known industrial producer of penicillin, the biosynthesis genes are organized in a cluster. oup.comasm.org After the formation of isopenicillin N in the cytosol, it is transported into microbodies where the final steps of penicillin G or V synthesis occur. nih.govresearchgate.net This involves the exchange of the L-α-aminoadipate side chain for a hydrophobic side chain, a reaction catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT). asm.orgontosight.airesearchgate.net The production of penicillin in P. chrysogenum is a highly regulated process, influenced by factors such as nutrient availability and the presence of autoinducer molecules like 1,3-diaminopropane. wikipedia.orgasm.orgresearchgate.netnih.govresearchgate.net

Acremonium chrysogenum (formerly Cephalosporium acremonium) : In this fungus, the biosynthetic pathway diverges from isopenicillin N to produce cephalosporins. news-medical.net Instead of side-chain exchange, isopenicillin N is converted to penicillin N by a two-enzyme system involving an acyl-CoA synthetase and an acyl-CoA racemase. news-medical.net This highlights a key difference in the enzymatic machinery between penicillin and cephalosporin producers. The genes for β-lactam antibiotic biosynthesis are also found in a cluster in Acremonium. news-medical.net

Elucidation of Intermediate Compounds (e.g., LLD-ACV, Isopenicillin N)

Enzymology of Penicillin N Biosynthesis

The synthesis of penicillin N is orchestrated by a series of specific enzymes, each catalyzing a critical step in the pathway. The structural and functional characterization of these enzymes has been a major focus of research to understand and potentially manipulate penicillin production.

The enzymes involved in penicillin biosynthesis are complex proteins with specific catalytic activities.

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) is the monumental enzyme that initiates the penicillin biosynthetic pathway. tandfonline.comnih.govnih.gov

Function: ACVS is a large, multifunctional non-ribosomal peptide synthetase (NRPS). tandfonline.comontosight.aiuniprot.orgacs.org It catalyzes the condensation of the three precursor amino acids—L-α-aminoadipate, L-cysteine, and L-valine—to form the tripeptide LLD-ACV. news-medical.netnih.govontosight.ai This process involves the activation of the amino acids as aminoacyl-adenylates and their subsequent linkage via thioester intermediates on the enzyme. uniprot.orgnih.gov A key feature of ACVS is its ability to epimerize L-valine to D-valine during the synthesis of the tripeptide. tandfonline.com

Structure and Properties: ACVS is a single, high-molecular-mass polypeptide, with an estimated molecular mass of around 470 kDa in P. chrysogenum. rug.nlportlandpress.com Due to its large size and instability, detailed structural analysis has been challenging. tandfonline.comnih.govnih.gov However, it is known to be a cytosolic enzyme. nih.govrug.nl The activity of ACVS is influenced by various factors, including the concentrations of its substrates and cofactors like ATP and Mg2+. tandfonline.comontosight.aiportlandpress.com Its formation can be repressed by ammonium (B1175870) and phosphate (B84403) ions. nih.gov

Structural and Functional Characterization of Key Biosynthetic Enzymes

Isopenicillin N Synthase (IPNS)

Isopenicillin N Synthase (IPNS), encoded by the pcbC (or ipnA) gene, catalyzes the second major step in the pathway. ruhr-uni-bochum.deoup.com This non-heme iron-dependent oxidase facilitates the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). oup.com The reaction forms the characteristic bicyclic nucleus of the penicillin family, consisting of a four-membered β-lactam ring fused to a five-membered thiazolidine ring, yielding the first bioactive intermediate, isopenicillin N (IPN). ontosight.ai This step is a critical juncture, as IPN is the direct precursor for all penicillin and cephalosporin antibiotics. ruhr-uni-bochum.de

Isopenicillin N Acyltransferase (IAT)

While Isopenicillin N Acyltransferase (IAT) is the terminal enzyme in the biosynthesis of penicillins like penicillin G in Penicillium chrysogenum, its role is different in the formation of Penicillin N. In the A. chrysogenum pathway leading to cephalosporins, the conversion of isopenicillin N to penicillin N is not an acyl-transfer reaction but rather an epimerization of the L-α-aminoadipyl side chain to its D-configuration. ruhr-uni-bochum.deontosight.ainih.gov

This crucial epimerization is accomplished by a novel two-component enzyme system: nih.govnih.gov

Isopenicillin N-CoA Synthetase (or Ligase): Encoded by the cefD1 gene, this enzyme activates isopenicillin N by attaching a coenzyme A (CoA) molecule, forming an isopenicillinyl-CoA thioester. ruhr-uni-bochum.denih.gov

Isopenicillinyl-CoA Racemase: Encoded by the cefD2 gene, this enzyme then catalyzes the stereochemical inversion of the L-α-aminoadipyl side chain of the CoA-activated intermediate into the D-α-aminoadipyl configuration, yielding penicillin N (after hydrolysis of the CoA thioester). ruhr-uni-bochum.denih.gov

The concerted action of the proteins encoded by cefD1 and cefD2 is essential for this conversion; the absence of either one halts the production of penicillin N and subsequent cephalosporins, leading to the accumulation of isopenicillin N. nih.gov

Acyl-CoA Ligases

In the context of Penicillin N biosynthesis, the key enzyme in this class is the Isopenicillin N-CoA Ligase, the product of the cefD1 gene. ruhr-uni-bochum.denih.govnih.gov This enzyme specifically catalyzes the ATP-dependent activation of the substrate isopenicillin N to its CoA-thioester. ruhr-uni-bochum.de This activation is a mandatory prerequisite for the subsequent epimerization reaction carried out by the CefD2 protein. ruhr-uni-bochum.denih.gov This two-enzyme system is distinct from the epimerases found in bacteria that produce cephamycins, which are typically single pyridoxal (B1214274) phosphate-dependent enzymes. nih.govmicrobiologyresearch.org

Subcellular Compartmentalization of Biosynthetic Steps (Cytosol, Microbodies)

The biosynthesis of Penicillin N is a spatially organized process, with different enzymatic steps segregated into distinct subcellular compartments to ensure efficiency and regulate metabolic flux. nih.gov

Cytosol: The initial steps of the pathway occur in the cytosol. This includes the condensation of the three precursor amino acids by ACV Synthetase (ACVS) and the subsequent cyclization of the resulting ACV tripeptide into isopenicillin N (IPN) by IPNS. nih.gov

Microbodies (Peroxisomes): The conversion of IPN to penicillin N is localized within microbodies. nih.govresearchgate.netresearchgate.net The enzymes responsible for this step, Isopenicillin N-CoA ligase (CefD1) and Isopenicillinyl-CoA racemase (CefD2), are found inside these organelles. nih.govresearchgate.net This compartmentalization necessitates the transport of IPN from the cytosol, its site of synthesis, into the peroxisomal matrix. This transport is mediated by specific membrane proteins, such as the CefP transporter. researchgate.net The final product, penicillin N, is then transported out of the peroxisome to the cytosol for the subsequent steps in the cephalosporin C pathway. researchgate.net

Regulation of Penicillin N Biosynthesis

Genetic and Transcriptional Regulatory Networks

In Acremonium chrysogenum, the genes encoding the enzymes for Penicillin N and cephalosporin biosynthesis are organized into clusters. The genes for the initial steps, pcbAB (encoding ACVS), pcbC (encoding IPNS), cefD1, and cefD2, are linked together in a so-called "early" cephalosporin cluster. ruhr-uni-bochum.deasm.org This genetic linkage facilitates the coordinated regulation of their expression. asm.org The expression of these gene clusters is influenced by both pathway-specific and global (wide-domain) regulatory proteins that bind to promoter regions and modulate transcription in response to various signals. asm.orgmdpi.com

Role of Specific Genes and Regulatory Elements (e.g., pacC gene, repressors)

Several key transcriptional regulators have been identified that control the Penicillin N biosynthetic pathway.

pacC gene: The pacC gene encodes a zinc-finger transcription factor that mediates the fungal response to ambient pH. nih.govrroij.com In A. chrysogenum, PACC is a crucial activator for the expression of cephalosporin biosynthesis genes. nih.gov Production is favored under alkaline conditions, and the PACC protein binds to specific consensus sites within the promoter regions of genes like pcbC, thereby upregulating their transcription. mdpi.comnih.gov

cre1 gene (repressor): The cre1 gene product is a key factor in carbon catabolite repression. ruhr-uni-bochum.de The presence of easily metabolizable carbon sources, such as glucose, signals through CRE1 to repress the transcription of the β-lactam biosynthesis genes, thereby halting penicillin N production. jst.go.jpnih.gov

Other Regulatory Factors: Other important regulators include AcveA, a homolog of the Aspergillus velvet protein, which acts as a global positive regulator of all six major cephalosporin biosynthesis genes in A. chrysogenum. asm.orgnih.gov Additionally, the cefR gene encodes a protein that acts as a repressor for the cefT transporter gene but as a positive regulator for the cefEF gene, which is involved in later steps of the cephalosporin pathway. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in the

EnzymeGene(s)FunctionSubcellular Location
Isopenicillin N Synthase (IPNS)pcbC (ipnA)Cyclizes linear ACV tripeptide to form isopenicillin N (IPN). ruhr-uni-bochum.deCytosol nih.gov
Isopenicillin N-CoA LigasecefD1Activates IPN by attaching Coenzyme A. nih.govnih.govMicrobody (Peroxisome) nih.govresearchgate.net
Isopenicillinyl-CoA RacemasecefD2Epimerizes the side chain of IPN-CoA to form Penicillin N. nih.govnih.govMicrobody (Peroxisome) nih.govresearchgate.net

**Table 2: Primary Regulatory Factors of Penicillin N Biosynthesis in *A. chrysogenum***

RegulatorGeneFunction/RoleTarget Genes/Process
PACCpacCpH-responsive transcriptional activator. nih.govrroij.comActivates expression of biosynthesis genes (e.g., pcbC, cefEF) at alkaline pH. mdpi.comnih.gov
CRE1cre1Transcriptional repressor for carbon catabolite repression. ruhr-uni-bochum.deRepresses biosynthesis genes in the presence of glucose. ruhr-uni-bochum.denih.gov
AcVEAAcveAGlobal positive regulator of secondary metabolism and development. asm.orgPositively regulates all major cephalosporin biosynthesis genes (pcbAB, pcbC, cefD1, cefD2, cefEF, cefG). nih.gov
CefRcefRPathway-specific regulatory protein. nih.govresearchgate.netRepresses cefT transporter gene; activates the cefEF gene. nih.govresearchgate.net

Influence of Environmental and Nutritional Factors on Biosynthetic Gene Expression and Enzyme Activity

The cellular machinery responsible for synthesizing penicillin N does not operate in a vacuum. Instead, it is highly responsive to a variety of external cues, which can either enhance or suppress the production of this important secondary metabolite. news-medical.netontosight.ai

Nitrogen Levels

Nitrogen availability is another crucial regulatory factor in penicillin production. asm.org High concentrations of ammonium ions are known to decrease penicillin biosynthesis in P. chrysogenum. asm.org Ammonium concentrations above 40 mM have been shown to repress the expression of the pcbAB and pcbC genes. asm.org This is part of a general nitrogen regulation mechanism in filamentous fungi where preferred nitrogen sources like ammonium or glutamine repress the utilization of alternative nitrogen sources. asm.org

Amino Acid Pool Regulation (e.g., Lysine feedback inhibition)

The intracellular pools of precursor amino acids are critical for penicillin biosynthesis. The pathway is subject to feedback regulation, most notably by lysine. researchgate.netcdnsciencepub.comnih.gov Lysine diminishes penicillin formation by exerting feedback inhibition and repression on homocitrate synthase, the first enzyme in the lysine biosynthetic pathway. nih.govasm.orgnih.gov This action depletes the cell of α-aminoadipic acid, a direct precursor of penicillin N. researchgate.netcdnsciencepub.comnih.govasm.org

Studies have shown that the addition of lysine to cultures of P. chrysogenum prevents net penicillin formation until the extracellular lysine concentration significantly decreases. researchgate.netcdnsciencepub.com This effect is due to the inhibition of enzyme action rather than the repression of enzyme synthesis. researchgate.netcdnsciencepub.com The inhibitory effect of lysine can be reversed by the addition of α-aminoadipic acid, confirming that lysine's primary impact is the deprivation of this key intermediate. asm.org

Regulatory MoleculeTarget EnzymeMechanismEffect on Penicillin BiosynthesisReference
LysineHomocitrate SynthaseFeedback inhibition and repressionDecreases production by depleting α-aminoadipic acid nih.govasm.orgnih.gov

Metabolite Flux Control in High-Yielding Strains

In industrial settings, maximizing the production of penicillin is paramount. This has led to the development of high-yielding strains of P. chrysogenum and a focus on understanding and controlling the flow of metabolites through the biosynthetic pathway. nih.govacs.org Metabolic control analysis (MCA) is a key tool used to identify rate-limiting steps in the pathway. nih.govacs.org

Kinetic models have been developed to simulate the flux through the penicillin biosynthetic pathway. nih.govnih.gov These models have revealed that the control of the metabolic flux can shift between different enzymes during the fermentation process. For example, in some high-yielding strains, the flux control can shift from the δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) to the isopenicillin N synthetase (IPNS) during cultivation. nih.gov This shift suggests that as the fermentation progresses, the IPNS enzyme can become saturated with its substrate, the ACV tripeptide, making it the bottleneck in the pathway. nih.gov

Biochemical Mechanisms of Antimicrobial Resistance to Penicillin N and β Lactam Antibiotics

Enzymatic Degradation of the β-Lactam Ring by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. microbiologyresearch.orgfrontiersin.org These enzymes catalyze the hydrolysis of the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive before it can reach its target, the penicillin-binding proteins (PBPs). frontiersin.orgnih.govwikipedia.org This enzymatic inactivation is a highly effective defense strategy employed by a wide range of bacteria. microbiologyresearch.orgresearchgate.net

Catalytic Mechanism of β-Lactam Hydrolysis

The catalytic mechanisms of β-lactamases are broadly divided into two main types, corresponding to the two major superfamilies of these enzymes: the serine β-lactamases and the metallo-β-lactamases.

Serine β-Lactamases (SBLs): Comprising Ambler classes A, C, and D, these enzymes utilize a conserved serine residue in their active site for catalysis. microbiologyresearch.orgnih.govmdpi.com The hydrolysis process is a two-step acylation and deacylation reaction. frontiersin.orgpnas.org

Acylation: An active-site serine hydroxyl group, activated by a general base (like a conserved lysine (B10760008) or glutamate (B1630785) residue), performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. nih.govpnas.orgosti.gov This forms a transient, high-energy tetrahedral intermediate which then collapses, breaking the amide bond of the β-lactam ring and forming a stable covalent acyl-enzyme intermediate. nih.govpnas.orgosti.gov

Deacylation: A water molecule, activated by a catalytic base (such as Glu166 in class A enzymes), attacks the acyl-enzyme intermediate. pnas.orgosti.gov This hydrolyzes the ester bond, releasing the inactivated antibiotic and regenerating the free enzyme, which is then ready for another catalytic cycle. pnas.org

Metallo-β-Lactamases (MBLs): These enzymes, which constitute Ambler class B, are distinct in that they require one or two divalent zinc ions (Zn²⁺) for their activity. nih.govmdpi.commdpi.com The zinc ion(s) polarize a water molecule, forming a hydroxide (B78521) ion that acts as the nucleophile. frontiersin.org This hydroxide ion directly attacks the carbonyl carbon of the β-lactam ring, hydrolyzing the amide bond in a single step without the formation of a covalent enzyme intermediate. mdpi.comfrontiersin.org The absence of a serine-based mechanism and reliance on zinc makes them resistant to clinically available β-lactamase inhibitors like clavulanic acid. microbiologyresearch.org

Classification and Diversity of β-Lactamase Enzymes

β-Lactamases are incredibly diverse and are categorized using two primary schemes: the molecular Ambler classification based on amino acid sequence homology, and the functional Bush-Jacoby-Medeiros classification based on substrate and inhibitor profiles. nih.govasm.org

Ambler Classification: This system divides β-lactamases into four molecular classes. nih.govasm.org

Class A: The most diverse class, these are serine β-lactamases that include common enzymes like TEM-1, SHV-1, and the clinically significant Extended-Spectrum β-Lactamases (ESBLs) such as CTX-M enzymes. microbiologyresearch.orgfrontiersin.org

Class B: These are metallo-β-lactamases that require zinc for activity and can hydrolyze a very broad range of β-lactams, including carbapenems. microbiologyresearch.orgmdpi.com Examples include NDM, VIM, and IMP types. microbiologyresearch.org

Class C: These are primarily cephalosporinases, which show a preference for hydrolyzing cephalosporins. nih.gov They are typically encoded on the chromosome of Gram-negative bacteria like Enterobacter spp. and Pseudomonas aeruginosa. nih.gov

Class D: These are serine β-lactamases, often called oxacillinases (OXA), which can hydrolyze oxacillin (B1211168) and related penicillins. Some variants can also degrade carbapenems. nih.gov

Ambler ClassCatalytic MechanismKey ExamplesPrimary Substrates
A Serine-basedTEM, SHV, CTX-M, KPCPenicillins, Cephalosporins, some Carbapenems (KPC)
B Zinc-dependent (Metallo)NDM, VIM, IMPPenicillins, Cephalosporins, Carbapenems
C Serine-basedAmpCCephalosporins
D Serine-basedOXA enzymesPenicillins, some Carbapenems

This table provides a simplified overview of the Ambler classification of β-lactamases.

Functional Classification & ESBLs: The functional scheme groups enzymes based on what they hydrolyze. A key group within this classification is the Extended-Spectrum β-Lactamases (ESBLs) . ESBLs are primarily Class A enzymes that have evolved through mutations to hydrolyze a wider range of β-lactam antibiotics, including third-generation cephalosporins (e.g., cefotaxime, ceftazidime) and monobactams. microbiologyresearch.orgucv.ve The emergence of ESBLs, particularly the CTX-M family, in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae has created significant therapeutic challenges. microbiologyresearch.org

Substrate Specificity of β-Lactamases

The substrate specificity of a β-lactamase—the range of antibiotics it can effectively hydrolyze—is determined by the structural and chemical characteristics of its active site. biorxiv.org In Gram-negative bacteria, the permeability of the outer membrane also plays a role, as the antibiotic must first reach the periplasmic space where these enzymes are located. biorxiv.org

The shape, size, and charge of the active site pocket dictate which β-lactam side chains can be accommodated. asm.org For example, the active site of TEM-1 is relatively compact, allowing it to efficiently hydrolyze penicillins but not bulkier oxyimino-cephalosporins. frontiersin.org Mutations that expand the substrate spectrum often occur in residues that line the active site. These mutations can increase the flexibility of the active site or create new favorable interactions, allowing the enzyme to accommodate larger substrates like third-generation cephalosporins. frontiersin.org For instance, specific amino acid substitutions in TEM and CTX-M enzymes have been shown to directly confer the ESBL phenotype. frontiersin.orgnih.gov Similarly, the broad specificity of MBLs like NDM-1 is attributed to a wide, shallow active site cavity capable of accommodating a diverse range of β-lactams, including carbapenems. asm.org

Functional Group (Bush-Jacoby)Ambler ClassTypical Substrate Profile
Group 1 CCephalosporins
Group 2b A, DPenicillins, early-generation Cephalosporins
Group 2be (ESBLs) APenicillins, most Cephalosporins, Monobactams
Group 2f (Serine Carbapenemases) APenicillins, Cephalosporins, Carbapenems
Group 3 (MBLs) BPenicillins, Cephalosporins, Carbapenems

This table summarizes the substrate profiles for major functional groups of β-lactamases.

Modification of Penicillin-Binding Protein (PBP) Targets

The second major mechanism of resistance involves alterations to the PBPs, the bacterial enzymes that β-lactams target and inhibit. taylorandfrancis.complos.org PBPs are essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. mdpi.com By modifying these targets, bacteria can prevent the antibiotic from binding effectively, thus allowing cell wall synthesis to continue even in the presence of the drug. mdpi.com

Alterations in PBP Structure Leading to Reduced Binding Affinity

In many bacteria, particularly Gram-positive cocci like Streptococcus pneumoniae, resistance arises from mutations in the genes encoding the native PBPs. mdpi.comnih.gov These mutations result in amino acid substitutions within the protein's transpeptidase domain, where the β-lactam antibiotic binds. etflin.com These structural changes decrease the binding affinity of the PBP for the antibiotic. mdpi.comnih.gov

This process often occurs in a stepwise manner, where the accumulation of multiple mutations in several PBP genes leads to progressively higher levels of resistance. nih.gov For example, in penicillin-resistant S. pneumoniae, alterations in PBP2x and PBP2b are associated with initial low-level resistance. mdpi.cometflin.com Subsequent alterations in other PBPs, such as PBP1a, can then lead to high-level resistance to both penicillins and cephalosporins. mdpi.comnih.gov The genetic changes often result from the uptake of DNA from related bacterial species, creating "mosaic" PBP genes that are a hybrid of native and foreign sequences. mdpi.comasm.org

PBP AlterationAssociated BacteriumEffect on Resistance
Thr252→Ala in PBP2bStreptococcus pneumoniaeContributes to decreased binding affinity for penicillin. nih.gov
T371→A/S in PBP1aStreptococcus pneumoniaeAssociated with increased resistance to penicillin and cefotaxime. nih.gov
L546→V in PBP2xStreptococcus pneumoniaeAn early alteration found in some penicillin-intermediate strains. nih.gov

This table lists key examples of PBP alterations that confer β-lactam resistance.

Acquisition of Novel or Modified PBPs (e.g., PBP2a in Methicillin-Resistant Staphylococcus aureus)

A highly effective and clinically critical mechanism of target modification is the acquisition of an entirely new, resistance-mediating PBP through horizontal gene transfer. plos.orgnih.gov The archetypal example of this is methicillin-resistant Staphylococcus aureus (MRSA).

MRSA strains acquire a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). ulisboa.pt This cassette carries the mecA gene, which encodes a novel penicillin-binding protein called PBP2a (or PBP2'). plos.orgnih.gov PBP2a is a transpeptidase that has an intrinsically low affinity for almost all β-lactam antibiotics, including methicillin (B1676495) and other penicillins and cephalosporins. ulisboa.ptasm.orgresearchgate.net

The low affinity of PBP2a is due to its closed active site, which prevents most β-lactams from accessing it. asm.org When a MRSA cell is exposed to β-lactams, its native PBPs are inhibited. However, the bacterium can still synthesize its cell wall using the PBP2a enzyme, which remains active and allows the bacterium to survive and replicate. nih.govasm.org The expression of PBP2a confers broad resistance to the β-lactam class and is the defining feature of MRSA. ulisboa.ptplos.org

Impact of PBP Mutations on Peptidoglycan Synthesis

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. plos.org β-lactam antibiotics exert their antibacterial effect by binding to and inhibiting these proteins, which disrupts cell wall formation and leads to cell death. plos.orgnih.gov However, bacteria can develop resistance through mutations in the genes encoding PBPs. plos.orgnih.gov These mutations can alter the structure of the PBPs, reducing their affinity for β-lactam antibiotics. nih.gov

This altered PBP can still perform its function in cell wall synthesis but is no longer effectively inhibited by the antibiotic. oup.com For example, in Streptococcus pneumoniae, resistance to β-lactams arises from mutations in pbp2b, pbp2x, and pbp1a genes. plos.org Similarly, mutations in PBP3 have been linked to β-lactam resistance in Pseudomonas aeruginosa. researchgate.net In some cases, bacteria may acquire genes for entirely new, low-affinity PBPs that are inherently resistant to β-lactam inhibition. oup.com

The impact of these mutations is a compromised ability of the antibiotic to halt peptidoglycan synthesis, allowing the bacteria to survive and multiply in the presence of the drug. nih.gov

Table 1: Examples of PBP Mutations and their Impact on β-Lactam Resistance

Bacterial SpeciesMutated PBPEffect on β-Lactam AffinityResulting Resistance
Streptococcus pneumoniaePBP2b, PBP2x, PBP1aDecreasedResistance to penicillins and other β-lactams
Pseudomonas aeruginosaPBP3DecreasedResistance to β-lactam antibiotics
Enterococcus faeciumPBP5DecreasedIntrinsic β-lactam resistance

Efflux Pump Systems Mediating Antibiotic Extrusion

Efflux pumps are transport proteins located in the bacterial cell membrane that actively transport a wide variety of substrates, including antibiotics, out of the cell. nih.govmdpi.comjournalagent.com This mechanism prevents the intracellular accumulation of the antibiotic to a concentration that would be lethal. journalagent.comlumenlearning.com Several superfamilies of efflux pumps exist, including the ATP-binding cassette (ABC), small multidrug resistance (SMR), major facilitator superfamily (MFS), multidrug and toxic compound extrusion (MATE), and resistance-nodulation-cell division (RND) families. journalagent.comoup.com

Many of these pumps are capable of extruding multiple classes of antibiotics, contributing to multidrug resistance (MDR). nih.govmdpi.com For instance, the AcrAB-TolC efflux system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa are known to extrude β-lactam antibiotics. lumenlearning.comjmicrobiol.or.kr Overexpression of the genes encoding these efflux pumps, often due to mutations in their regulatory genes, can lead to high levels of antibiotic resistance. nih.gov While some efflux pumps are specific to certain antibiotics, many can transport a broad range of structurally different compounds. mdpi.com

Table 2: Major Efflux Pump Families and Their Characteristics

Efflux Pump SuperfamilyEnergy SourceExamples of Bacterial SpeciesSubstrates
ATP-binding cassette (ABC)ATP hydrolysisVarious Gram-positive and Gram-negative bacteriaVarious antibiotics and other molecules
Major facilitator superfamily (MFS)Proton motive forceStaphylococcus aureus, Escherichia coliTetracyclines, fluoroquinolones, β-lactams
Resistance-nodulation-division (RND)Proton motive forceGram-negative bacteria (e.g., Pseudomonas aeruginosa, E. coli)β-lactams, fluoroquinolones, and many other drugs
Small multidrug resistance (SMR)Proton motive forceVarious bacteriaQuaternary ammonium (B1175870) compounds, some antibiotics
Multidrug and toxic compound extrusion (MATE)Sodium ion or proton gradientVarious bacteriaFluoroquinolones, aminoglycosides

Decreased Outer Membrane Permeability in Gram-Negative Bacteria

Gram-negative bacteria possess an outer membrane that acts as a selective barrier, controlling the entry of substances into the cell. nih.govnih.gov This outer membrane is a significant factor in their intrinsic resistance to many antibiotics, including β-lactams. nih.gov The primary channels for the entry of small, hydrophilic antibiotics like many β-lactams are porin proteins. jmicrobiol.or.krnih.gov

Bacteria can develop resistance by reducing the permeability of their outer membrane. nih.gov This is often achieved through mutations that lead to a decrease in the number of porin channels or the production of altered porins with smaller channel openings. nih.govmdpi.com For example, in E. coli and other Enterobacteriaceae, the loss or modification of OmpF and OmpC porins is a common mechanism of resistance to β-lactams and other antibiotics. mdpi.com In Pseudomonas aeruginosa, which has inherently low outer membrane permeability, the loss of the OprD porin is specifically associated with resistance to carbapenems, a class of β-lactam antibiotics. nih.gov This reduced permeability acts synergistically with other resistance mechanisms, such as β-lactamase production and efflux pumps, by limiting the access of the antibiotic to its target in the periplasm. nih.govasm.org

Genetic and Molecular Basis of Resistance Mechanisms

The development of antimicrobial resistance is fundamentally a genetic process. Bacteria can acquire resistance through two main pathways: the transfer of resistance genes from other bacteria (horizontal gene transfer) and mutations in their own chromosomal DNA. lumenlearning.com

Plasmids are small, circular DNA molecules that can replicate independently of the bacterial chromosome. lumenlearning.comwho.int They frequently carry genes that confer resistance to one or more antibiotics. who.intnih.gov These resistance plasmids can be transferred between bacteria, even across different species, through a process called conjugation. lumenlearning.commdpi.com This horizontal gene transfer is a major driver for the rapid spread of antibiotic resistance. frontiersin.org

Genes encoding β-lactamases, enzymes that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring, are very commonly found on plasmids. nih.govmdpi.comtandfonline.com The spread of plasmids carrying genes for extended-spectrum β-lactamases (ESBLs) and carbapenemases has led to widespread resistance to many newer β-lactam antibiotics. lumenlearning.comjmicrobiol.or.kr These plasmids often carry multiple resistance genes, conferring resistance to several classes of antibiotics simultaneously. lumenlearning.comnih.gov

In addition to acquiring resistance genes, bacteria can also become resistant through spontaneous mutations in their own chromosomal genes. lumenlearning.comnih.gov These mutations can arise randomly and are then selected for in the presence of an antibiotic. who.int

Key chromosomal mutations that can lead to β-lactam resistance include:

Mutations in PBP genes: As discussed earlier, these mutations alter the target of the antibiotic, reducing its binding affinity. nih.gov

Mutations in porin genes: These can lead to decreased permeability of the outer membrane. nih.gov

Mutations in regulatory genes: These can lead to the overexpression of efflux pumps or chromosomally encoded β-lactamases, such as AmpC. frontiersin.orgasm.org For example, mutations in the ampD gene can lead to the overproduction of the AmpC β-lactamase in many Gram-negative bacteria. asm.org

The expression of antibiotic resistance genes is often tightly controlled by complex regulatory networks within the bacterial cell. frontiersin.org These networks allow bacteria to sense environmental stresses, such as the presence of an antibiotic, and respond by upregulating the expression of resistance genes. jmicrobiol.or.kr

Two-component systems are a common type of regulatory network involved in antibiotic resistance. elifesciences.org These systems typically consist of a sensor kinase that detects an environmental signal and a response regulator that then modulates gene expression. For example, the CpxAR two-component system in Gram-negative bacteria can be activated by cell envelope stress and lead to increased resistance to β-lactam antibiotics. frontiersin.org

Other regulatory proteins, such as AmpR, play a crucial role in controlling the expression of β-lactamases like AmpC. frontiersin.orgnih.gov Global regulators, such as RpoS, which controls the general stress response, can also influence antibiotic resistance by modulating the expression of various genes, including those involved in mismatch repair, potentially leading to an increased mutation rate. jmicrobiol.or.kr Small regulatory RNAs (sRNAs) are another important component of these networks, often acting at the post-transcriptional level to fine-tune the expression of resistance genes. jmicrobiol.or.kr

Enzymatic and Biocatalytic Synthesis of Penicillin N and Analogues

In Vitro Enzymatic Systems for Penicillin Synthesis

The in vitro synthesis of penicillins leverages isolated enzymes to catalyze specific reactions, offering greater control and specificity compared to whole-cell biotransformations. These systems are central to the production of key antibiotic intermediates and the creation of novel penicillin structures.

Penicillin G Acylase (PGA), an enzyme found in various microorganisms like Escherichia coli and Bacillus megaterium, is pivotal in the industrial manufacturing of semi-synthetic penicillins. nih.govtransparencymarketresearch.comnih.gov Its primary industrial role is to catalyze the hydrolysis of penicillin G to produce 6-aminopenicillanic acid (6-APA), a fundamental building block for a vast array of semi-synthetic penicillins. nih.govontosight.aiebi.ac.uk This enzymatic process is a cornerstone of the kinetically controlled synthesis of β-lactam antibiotics. biotech-asia.org

The synthesis reaction involves the transfer of an acyl group to the 6-APA nucleus. nih.gov PGA facilitates the cleavage of the amide bond in penicillin G, yielding 6-APA and phenylacetic acid. ontosight.ai This 6-APA can then be acylated with a different side chain, again often catalyzed by PGA, to create a new semi-synthetic penicillin with altered properties. The efficiency of this synthesis is often evaluated by the ratio of synthesis to hydrolysis (S/H), a measure of the enzyme's preference for creating the new antibiotic versus breaking it down. nih.gov

EnzymeSource OrganismSubstrateProductIndustrial Significance
Penicillin G Acylase (PGA)Escherichia coli, Bacillus megateriumPenicillin G6-aminopenicillanic acid (6-APA)Key intermediate for semi-synthetic penicillins nih.govtransparencymarketresearch.comnih.gov
Penicillin G Acylase (PGA)Escherichia coli6-APA + Acyl Donor (e.g., PGME)Semisynthetic Penicillin (e.g., Ampicillin)"Green" alternative to chemical synthesis biotech-asia.orgbrieflands.com

Data sourced from multiple research findings. nih.govtransparencymarketresearch.comnih.govbiotech-asia.orgbrieflands.com

The biosynthesis of penicillin involves a multi-enzyme pathway. nih.govam-online.org In fungi like Penicillium chrysogenum, this process is initiated by δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a large non-ribosomal peptide synthetase. nih.govplos.org ACVS condenses the three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the tripeptide ACV. am-online.orgnih.gov

The next step is catalyzed by the cytosolic enzyme isopenicillin N synthase (IPNS), which facilitates an oxidative cyclization of the linear ACV tripeptide to form isopenicillin N (IPN), the first bioactive compound in the pathway, featuring the characteristic β-lactam ring structure. nih.govam-online.orgplos.org

The final step in the synthesis of penicillins like penicillin G involves the exchange of the L-α-aminoadipic acid side chain of IPN for a different one, such as phenylacetic acid. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT), also known as acyl-CoA:6-APA acyltransferase. nih.govnih.gov For this to occur, the new side chain must first be activated to its CoA thioester form, a reaction catalyzed by an acyl-CoA ligase, such as phenylacetyl-CoA ligase (PCL). am-online.orgplos.org Both IAT and PCL are located in peroxisomes, indicating the importance of this organelle in the final stages of penicillin biosynthesis. am-online.orgresearchgate.net Researchers have successfully coupled enzymes like PCL from Pseudomonas putida and IAT from P. chrysogenum in vitro to synthesize a wide variety of penicillins. asm.orgnih.gov

EnzymeAbbreviationFunction in Penicillin BiosynthesisCellular Location
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetaseACVSCondenses three precursor amino acids to form ACV tripeptide. am-online.orgplos.orgnih.govCytosol am-online.orgresearchgate.net
Isopenicillin N synthaseIPNSCyclizes ACV to form isopenicillin N (IPN). nih.govam-online.orgplos.orgCytosol am-online.orgresearchgate.net
Acyl-CoA:isopenicillin N acyltransferaseIATExchanges the L-α-aminoadipyl side chain of IPN for an activated side chain (e.g., phenylacetyl-CoA). nih.govnih.govPeroxisome am-online.orgresearchgate.net
Phenylacetyl-CoA ligasePCLActivates the side-chain precursor (e.g., phenylacetic acid) to its CoA thioester. am-online.orgplos.orgPeroxisome am-online.orgresearchgate.net

Utilization of Penicillin G Acylase (PGA) in Semisynthetic Penicillin Production

Optimization of Biocatalytic Processes

To make enzymatic synthesis industrially viable, optimizing the reaction conditions is crucial for maximizing yield, selectivity, and catalyst stability.

The catalytic activity of enzymes is highly dependent on environmental factors. For PGA-catalyzed synthesis, pH is a critical parameter. Slightly acidic conditions, typically between pH 5.5 and 7.0, are generally more favorable for synthesis over hydrolysis. brieflands.comfrontiersin.org For instance, in the synthesis of ampicillin (B1664943), the optimal pH for synthetic activity was found to be around 6.0. brieflands.com Increasing the pH tends to shift the reaction in favor of hydrolysis. brieflands.com

Temperature also exerts a significant influence. While higher temperatures can increase reaction rates, they can also lead to lower yields due to increased hydrolysis and potential enzyme deactivation. nih.govucsc.cl For many PGA-catalyzed syntheses, optimal temperatures are found in the range of 20-35°C. nih.govbrieflands.comsharif.edu Studies on cephalexin (B21000) synthesis showed that lower temperatures (e.g., 12°C) in combination with organic cosolvents like ethylene (B1197577) glycol could lead to near-stoichiometric yields, which are unattainable in purely aqueous media at higher temperatures. ucsc.cl

ParameterOptimal Range/ConditionEffect on SynthesisReference
pH 5.5 - 7.0Favors synthesis over hydrolysis; higher pH increases hydrolysis. brieflands.comfrontiersin.org
Temperature 20°C - 35°CBalances reaction rate against enzyme stability and hydrolysis. Lower temperatures can increase yield. nih.govbrieflands.comucsc.cl
Reaction Medium Ethylene Glycol (60% v/v)Depresses hydrolytic reactions, significantly increasing product yield. ucsc.cl

The concentrations of the nucleophile (e.g., 6-APA) and the acyl donor are key variables in kinetically controlled synthesis. A higher concentration of the acyl donor relative to the β-lactam nucleus is often employed to drive the reaction towards synthesis. brieflands.com For ampicillin synthesis, a molar ratio of 1:3 (6-APA to phenyl glycine (B1666218) methyl ester) was found to produce the highest yield. brieflands.com Similarly, in cephalexin synthesis, high substrate concentrations improved the conversion of the limiting substrate, 7-ADCA, from 61% to 81%. srce.hr This effect is attributed to reducing the relative concentration of water, which competes with the β-lactam nucleus in attacking the acyl-enzyme intermediate, thereby improving the S/H ratio. biotech-asia.orgsrce.hr However, excessively high substrate concentrations can also lead to substrate inhibition or issues like clogging in industrial reactors. srce.hrmdpi.com

Substrate Ratio (Nucleophile:Acyl Donor)ProductEffect on Yield/ConversionReference
1:3 (6-APA:PGME)AmpicillinHighest ampicillin yield (88% conversion for free enzyme). brieflands.com
High Substrate ConcentrationCephalexinIncreased 7-ADCA conversion from 61% to 81%. srce.hr
High Substrate Concentration (with ISPR)CephalexinIncreased 7-ADCA conversion from 88% to 98%. srce.hr

Influence of Reaction Conditions (e.g., pH, Temperature, Frozen Media)

Biotransformation and Derivatization of Penicillin N Precursors

Biotransformation offers a powerful tool for modifying the core structures of antibiotics to create novel derivatives. Enzymes can be used to selectively add, remove, or modify functional groups on penicillin precursors like 6-aminopenicillanic acid (6-APA). d-nb.info

One novel approach involves the use of laccase enzymes for derivatization. Laccase from Trametes spec. can mediate the oxidative coupling of 6-APA with substituted hydroquinones, such as 2,5-dihydroxybenzoic acid derivatives. d-nb.info This process forms new penicillin structures through nuclear amination, where the primary amino group of 6-APA attacks the oxidized hydroquinone. d-nb.info This enzymatic method operates under mild conditions (room temperature, aqueous buffer) and can generate hybrid molecules with new biological activity profiles. d-nb.infomdpi.com Such derivatization strategies aim to alter the properties of the parent molecule, potentially leading to new antibiotics that can overcome existing resistance mechanisms. mdpi.com

Future Perspectives in Enzymatic Penicillin Synthesis

The industrial-scale enzymatic synthesis of key penicillin intermediates, such as 6-aminopenicillanic acid (6-APA), has marked a significant shift towards more sustainable pharmaceutical manufacturing. researchgate.netresearchgate.net However, the broader application of enzymes for the complete synthesis of semi-synthetic β-lactam antibiotics is still largely in the experimental phase, facing several challenges that are the focus of future research. frontiersin.orgnih.govresearchgate.net The primary drivers for future development are the principles of green chemistry, which aim to replace traditional, often polluting, chemical processes with cleaner, more efficient, and economically viable biocatalytic alternatives. researchgate.netrsc.org

Future progress in the enzymatic synthesis of penicillin N and its analogues hinges on integrated strategies that address current limitations, from enhancing the intrinsic properties of the enzymes themselves to optimizing the entire reaction environment. nih.gov Key areas of development include innovating biocatalysts through protein engineering and enzyme mining, advancing reaction engineering with novel process designs, and expanding the synthetic scope to produce novel antibiotic analogues. acs.orgnih.gov

Biocatalyst and Process Innovation

A major hurdle in the large-scale enzymatic synthesis of penicillins is the efficiency and stability of the biocatalysts, most notably Penicillin G Acylase (PGA). frontiersin.org Future research is intensely focused on overcoming issues such as low substrate concentrations, unsatisfactory yields, and the high cost associated with enzyme production and stability. frontiersin.orgnih.govresearchgate.net The development of robust and highly active enzymes is paramount for the industrial feasibility of these processes. nih.gov

Strategies to achieve this include:

Protein Engineering and Directed Evolution : Genetic modification techniques are being employed to create new enzyme variants with more desirable properties. acs.orgresearchgate.net The primary goal is to improve the synthesis/hydrolysis (S/H) ratio, which enhances product yield by favoring the synthesis reaction over the competing hydrolysis of the acyl donor and the product. nih.gov Engineering efforts also aim to increase enzyme stability in the presence of organic solvents and at higher temperatures, as well as to broaden substrate specificity to create novel penicillin analogues. frontiersin.orgacs.org

Mining for Novel Enzymes : Researchers are searching for new microbial sources of penicillin acylases with inherently superior characteristics, such as higher activity or stability, compared to currently used enzymes. nih.govnih.gov

Advanced Immobilization : For an enzymatic process to be economically viable, the biocatalyst must be reusable. researchgate.net Future perspectives involve the development of advanced immobilization techniques, such as the creation of cross-linked enzyme aggregates (CLEAs), which can improve the stability and reusability of enzymes, making them more suitable for industrial-scale operations. brieflands.com

The table below summarizes the primary challenges and the corresponding future strategies being developed to advance enzymatic penicillin synthesis.

| Process Complexity | Two-step synthesis involving intermediate purification is inefficient and increases costs. researchgate.net | One-Pot Reaction Cascades, In Situ Product Removal | Streamline the manufacturing process into a single step, reducing equipment and operational costs. frontiersin.org |

Emerging and Future Technologies

Looking further ahead, the integration of cutting-edge technologies is set to revolutionize the field. The application of machine learning and artificial intelligence is beginning to accelerate the discovery and design of new biocatalysts with tailored functionalities. researchgate.net

Furthermore, advanced synthetic approaches are being explored:

Chemoenzymatic Synthesis : This strategy combines the advantages of both chemical and enzymatic reactions in a single synthetic pathway. nih.gov It allows for the creation of complex molecules and novel analogues that may not be accessible through purely enzymatic routes.

Cell-Free Protein Synthesis (CFPS) : CFPS systems allow for the in vitro production of enzymes and even entire biosynthetic pathways without the constraints of a living cell. nih.gov This approach offers a powerful platform for rapidly prototyping and engineering enzymatic cascades for the synthesis of penicillin analogues. nih.gov

These future directions are not only aimed at improving the sustainability and efficiency of producing existing antibiotics but also at expanding the toolbox for creating novel β-lactam derivatives to combat the growing threat of antibiotic resistance. rsc.orgacs.org

Genetic Engineering and Strain Improvement for Industrial Penicillin Production

Classical Strain Improvement Methodologies and Their Genetic Outcomes

The foundation of high-yielding industrial penicillin production lies in classical strain improvement (CSI) programs that began in the 1940s. These programs relied on random mutagenesis and subsequent screening for superior producer strains. The process involved exposing fungal spores to physical mutagens like X-rays and ultraviolet (UV) radiation, or chemical mutagens such as nitrogen mustard and nitrosoguanidine. mdpi.commdpi.comasm.org This "brute-force" approach, while non-targeted, was incredibly effective and led to the selection of a lineage of progressively higher-yielding strains, starting from the wild-type P. chrysogenum NRRL 1951. asm.org

The intensive and repeated rounds of mutagenesis induced a wide array of genetic alterations that collectively contributed to the enhanced penicillin phenotype. asm.orgmdpi.com Genomic and proteomic analyses of the strains from this lineage have revealed the key genetic outcomes of CSI. bohrium.comnih.gov

Key Genetic Outcomes of Classical Strain Improvement:

Amplification of the Penicillin Biosynthesis Gene Cluster: One of the most significant discoveries was the tandem amplification of the genomic region containing the three core penicillin biosynthesis genes: pcbAB, pcbC, and penDE. mdpi.comnih.gov High-producing strains were found to have multiple copies of this gene cluster, a phenomenon known as gene dosage, which directly correlates with increased production capacity. mdpi.comnih.gov For instance, the transition from the single-copy Wisconsin 54-1255 strain to the industrial high-producer DS17690 involved an increase to eight copies of the cluster. nih.gov

Point Mutations in Metabolic Pathways: Random mutagenesis introduced numerous single nucleotide polymorphisms (SNPs) throughout the genome. mdpi.com Crucially, some of these mutations conferred a selective advantage for penicillin production.

Enhanced Precursor Supply: Mutations occurred in genes involved in the biosynthesis of the amino acid precursors for penicillin: L-α-aminoadipate, L-cysteine, and L-valine. nih.govnih.gov For example, detailed analyses have shown that CSI led to the inactivation of metabolic pathways that compete for L-cysteine, thereby channeling more of this crucial precursor towards penicillin synthesis. nih.govnih.govmdpi.com

Reduced Precursor Degradation: A key mutation was identified in the pahA gene, which encodes a cytochrome P450 enzyme involved in the catabolism of phenylacetic acid (PAA), the side-chain precursor for penicillin G. mdpi.commdpi.com This mutation drastically reduced the enzyme's activity, preventing the degradation of PAA and making more of it available for incorporation into the penicillin molecule. mdpi.commdpi.com

Silencing of Competing Secondary Metabolite Pathways: The mutagenesis process often resulted in the inactivation of other secondary metabolite pathways. mdpi.commdpi.com A notable example is the loss of production of a yellow pigment (sorbicillinoids) in many high-producing strains, which not only simplified the downstream purification process but also likely redirected metabolic energy and precursors towards penicillin synthesis. mdpi.comasm.org

Chromosomal Rearrangements: Large-scale chromosomal changes, such as translocations, were detected in high-producing strains. mdpi.com While the direct impact of each rearrangement is not always clear, their presence in improved strains suggests a potential role in optimizing the genetic background for high-level production. mdpi.com

Mutations in Global Regulatory Genes: The random mutagenesis also targeted global regulatory networks. Mutations were found in genes of the Velvet complex, such as laeA and velA, which are known to control the expression of numerous secondary metabolite clusters, including the penicillin genes. mdpi.commdpi.com These mutations likely contributed to a global metabolic rewiring that favored penicillin overproduction. mdpi.commdpi.com

Table 1: Comparison of Penicillium Strains in the Classical Improvement Lineage

Strain Description Penicillin Gene Cluster Copy Number Key Genetic Characteristics
NRRL 1951 Wild-type isolate from a cantaloupe 1 Produces yellow pigment; serves as the ancestor for most industrial strains. mdpi.commdpi.com
Wisconsin 54-1255 Descendant of NRRL 1951, developed through CSI 1 Reduced pigment production; reduced activity of PAA degradation pathway; widely used as a reference laboratory strain. mdpi.commdpi.commdpi.com
AS-P-78 High-producing industrial strain 5-6 Tandem amplification of a 106.5 kb region containing the penicillin gene cluster. mdpi.comnih.gov
DS17690 High-producing industrial strain ~8 Contains multiple mutations in secondary metabolite and regulatory genes (e.g., laeA, velA). mdpi.commdpi.com

'Omics' Approaches for Strain Characterization and Improvement

The advent of high-throughput 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of penicillin production. These approaches provide a global view of the cell's molecular machinery, allowing for a systems-level understanding of the changes that occurred during strain improvement and identifying new targets for rational engineering. mdpi.comnih.gov

Genomics: Whole-genome sequencing of strains from the CSI lineage (e.g., NRRL 1951, Wisconsin 54-1255, and various industrial strains) has been instrumental in identifying the full spectrum of mutations, including SNPs, deletions, and chromosomal rearrangements, that contribute to the high-production phenotype. mdpi.complos.org

Transcriptomics: Microarray and RNA-seq analyses have been used to compare the gene expression profiles of low- and high-producing strains under different fermentation conditions. mdpi.comnih.gov These studies have confirmed the upregulation of the penicillin biosynthesis genes and genes involved in precursor supply in elite strains. mdpi.comnih.gov Transcriptomics has also been crucial in dissecting the roles of regulatory genes like laeA and velA by analyzing the global expression changes in their respective knockout mutants. asm.orgresearchgate.net

Proteomics: Proteomic studies, typically using 2D gel electrophoresis and mass spectrometry, have compared the protein profiles of different strains. bohrium.comnih.govresearchgate.net These analyses have revealed that high-producing strains exhibit increased levels of enzymes in the pentose (B10789219) phosphate (B84403) pathway (supplying NADPH), cysteine biosynthesis, and stress response proteins, while showing reduced levels of proteins related to virulence and the synthesis of other secondary metabolites. bohrium.comcore.ac.uk

Table 2: Summary of Genetic Engineering Strategies and Their Outcomes

Strategy Target Gene(s)/Component Rationale Outcome
Gene Cluster Amplification pcbAB, pcbC, penDE Increase gene dosage of the entire pathway. mdpi.comasm.org Increased penicillin production, though the effect saturates at high copy numbers. asm.org
Enzyme Overexpression penDE (Isopenicillin N Acyltransferase - IAT) Overcome a key rate-limiting step in the pathway. nih.govnih.gov Substantial increase in penicillin titers in high-yielding strains; requires balanced expression. nih.gov
Regulatory Gene Manipulation PclaeA Upregulate the entire secondary metabolism network. mdpi.comresearchgate.net Increased penicillin production. researchgate.net
Regulatory Gene Manipulation PcvelB Remove a repressive element from the regulatory network. asm.orgnih.gov Increased penicillin production. asm.org
Heterologous Expression pcbAB, pcbC, penDE cluster Reconstitute the pathway in a non-producing host. nih.gov Production of authentic penicillin V in hosts like Aspergillus niger. nih.gov

Transcriptomics in Elucidating Gene Expression Changes

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, provides a global view of gene expression under specific conditions. In the context of penicillin production, transcriptomic analyses have been crucial in identifying genes and regulatory networks that are altered in high-producing strains compared to their wild-type ancestors.

Early transcriptomic studies revealed that the genes directly involved in penicillin biosynthesis, namely pcbAB, pcbC, and penDE, showed only a two- to four-fold higher transcription rate in high-producing strains. nih.govscispace.com This finding suggested that modifications in other metabolic pathways significantly contribute to the increased penicillin yield. nih.gov Subsequent research has consistently shown that the expression of genes involved in the biosynthesis of the precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—is elevated in industrial strains. nih.govnih.gov

Furthermore, transcriptomic data has highlighted the upregulation of genes encoding microbody proteins in high-producing strains. nih.govnih.gov Microbodies, or peroxisomes, are cellular organelles where the final steps of penicillin biosynthesis are compartmentalized. scispace.commdpi.com The increased transcription of genes related to these organelles underscores their importance in achieving high penicillin titers. mdpi.com

The addition of the side-chain precursor, phenylacetic acid, also induces significant changes in gene expression. Transcriptome analysis has shown a strong upregulation of the homogentisate (B1232598) pathway for phenylacetic acid catabolism, the gene for phenylacetyl-CoA ligase (phl), and several genes related to cellular transport. scispace.comnih.gov These findings provide insights into how the fungus manages the precursor for benzylpenicillin (penicillin G) synthesis.

A comparative transcriptomic analysis between a wild-type and a high-producing strain identified numerous differentially expressed genes. A significant portion of these were found to be regulated by the Velvet complex, a key regulator of secondary metabolism in fungi. nih.gov This indicates that the industrial strain improvement process has inadvertently selected for mutations that affect global regulatory networks. nih.gov

Gene/PathwayExpression Change in High-Producing StrainsSignificance in Penicillin Production
pcbAB, pcbC, penDEModestly upregulated (2-4 fold) nih.govscispace.comCore penicillin biosynthesis genes
Precursor Amino Acid BiosynthesisUpregulated nih.govnih.govIncreased supply of building blocks for penicillin
Microbody Protein GenesUpregulated nih.govnih.govEnhanced compartmentalization of the final biosynthetic steps
Phenylacetic Acid CatabolismUpregulated in the presence of precursor nih.govManagement of the side-chain precursor
Phenylacetyl-CoA Ligase (phl)Upregulated in the presence of precursor nih.govActivation of the side-chain precursor

Proteomics in Analyzing Protein Expression Profiles

Proteomics, the large-scale study of proteins, offers a complementary perspective to transcriptomics by analyzing the final products of gene expression. nih.gov It allows for the identification of proteins that are differentially abundant between low- and high-producing strains, providing direct insights into the metabolic and cellular machinery responsible for enhanced penicillin production. nih.govresearchgate.net

Proteomic studies have corroborated many findings from transcriptomics. For example, enzymes involved in the biosynthesis of the precursor amino acid cysteine have been found to be more abundant in high-producing strains. researchgate.net Similarly, proteins associated with the pentose phosphate pathway, which is a key source of the reducing equivalent NADPH required for biosynthesis, are also increased. researchgate.net

A key observation from proteomic analyses is the change in abundance of proteins related to other secondary metabolic pathways. In high-producing strains, there is a noticeable reduction in proteins involved in the synthesis of other secondary metabolites, such as pigments and isoflavonoids. researchgate.net This suggests that the metabolic resources of the cell are redirected towards penicillin synthesis. researchgate.net

Furthermore, proteomics has revealed a decrease in the levels of proteins that may degrade or modify penicillin, such as esterases with potential β-lactamase activity. nih.gov This reduction in "unwanted" enzyme activity contributes to higher net penicillin yields. nih.gov Comparative proteomics of different P. chrysogenum strains, from the original wild-type to industrial high-producers, has identified a suite of protein changes that correlate with increased penicillin titers. nih.gov For instance, a comparison between the Wisconsin 54-1255 strain and the high-producer AS-P-78 identified numerous proteins with altered expression levels, providing a roadmap of the changes that occurred during strain improvement. nih.gov

Protein CategoryChange in High-Producing StrainsImplication for Penicillin Production
Cysteine Biosynthesis EnzymesIncreased researchgate.netEnhanced supply of a key precursor amino acid.
Pentose Phosphate Pathway EnzymesIncreased researchgate.netIncreased supply of NADPH for biosynthesis.
Other Secondary Metabolite EnzymesDecreased researchgate.netRe-routing of metabolic resources to penicillin synthesis.
Potential Penicillin-Degrading EnzymesDecreased nih.govReduced loss of the final product.
Stress Response ProteinsIncreased researchgate.netAdaptation to the high metabolic burden of production.

Metabolomics in Understanding Metabolic Fluxes

Metabolomics involves the comprehensive analysis of all metabolites within a cell or organism. This "omics" approach provides a direct snapshot of the physiological state of the cell and the flow of metabolites through various pathways, known as metabolic flux. researchgate.net

Metabolomic studies in P. chrysogenum have revealed a direct relationship between the central carbon metabolism and penicillin biosynthesis. nih.gov By cultivating strains under different conditions, such as on glucose versus ethanol (B145695) as a carbon source, researchers can manipulate the metabolic fluxes and observe the impact on penicillin production. nih.gov A key finding is that the availability of energy, in the form of ATP, and reducing power, as NADPH, appears to be a major influencing factor on the penicillin production flux. nih.gov The flux is particularly sensitive to the supply of cysteine, which requires a significant amount of NADPH for its synthesis. nih.gov

Interestingly, when penicillin production is absent, either by omitting the side-chain precursor or by using a mutant strain that cannot produce penicillin, there is an observed stimulation of storage metabolism, such as the accumulation of trehalose (B1683222). nih.gov This suggests a close link between secondary metabolite production and primary energy and storage metabolism. nih.govmdpi.com

Metabolic flux analysis, often aided by stoichiometric models, has been employed to identify potential bottlenecks in the production pathway. researchgate.net These models have shown that penicillin production necessitates significant alterations in the fluxes of primary metabolic pathways to supply the necessary precursors and cofactors. researchgate.net The co-feeding of auxiliary substrates, like formate, has been explored as a strategy to provide additional energy without diverting carbon from the main biosynthetic pathways, thereby increasing the yield of penicillin on glucose. nih.govnih.gov However, the success of such strategies depends on maintaining a balanced metabolic state. nih.gov

Metabolic ConditionObservationImplication
Absence of Penicillin ProductionIncreased trehalose (storage) metabolism nih.govPenicillin biosynthesis competes with cellular storage pathways for energy.
High Penicillin FluxInfluenced by ATP and NADPH availability nih.govEnergy and redox balance are critical for high-yield production.
Cysteine SupplyInfluential on penicillin flux due to high NADPH demand nih.govThe biosynthesis of this precursor is a key control point.
Co-feeding of FormateIncreased biomass and penicillin yield at optimal ratios nih.govnih.govAuxiliary energy sources can enhance production efficiency.

Strategies for Enhanced Precursor Supply and Metabolic Balancing

A cornerstone of improving penicillin production is ensuring an ample supply of the three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, as well as the side-chain precursor, such as phenylacetic acid for penicillin G. nih.govnih.gov Genetic engineering strategies have focused on overexpressing genes involved in the biosynthesis of these precursors. sparkl.me For instance, enhancing the expression of genes in the cysteine biosynthesis pathway can alleviate a potential rate-limiting step. researchgate.net

Metabolic balancing is crucial, as simply overproducing one component can lead to imbalances and the accumulation of intermediates. nih.govnih.gov For example, while increasing the copy number of the penicillin biosynthesis gene cluster is a common feature of high-producing strains, the levels of the three key enzymes—ACVS, IPNS, and IAT—must be appropriately balanced. nih.govnih.gov Studies have shown that overexpressing isopenicillin N acyltransferase (IAT), the enzyme catalyzing the final step, can increase penicillin production, but excessive levels can lead to the accumulation of the precursor 6-aminopenicillanic acid (6-APA). nih.govnih.gov This indicates that IAT can be a limiting factor, but its overexpression must be carefully controlled. nih.govnih.gov

Another strategy is to knock out or downregulate competing metabolic pathways that drain precursors away from penicillin synthesis. sparkl.me By eliminating pathways that consume key intermediates like acetyl-CoA for other purposes, more resources can be channeled towards the desired product. sparkl.me

The supply of the side-chain precursor is also a critical factor. Industrial fermentations involve the controlled feeding of phenylacetic acid to the culture. am-online.org This is necessary because high concentrations can be toxic to the fungus. am-online.org Engineering the transport and activation of this precursor is another avenue for improvement. nih.gov

Advanced metabolic engineering, guided by the insights from omics technologies, aims to create a more efficient and balanced metabolic network. This includes the use of synthetic biology tools to construct novel regulatory circuits for precise control over gene expression and metabolic flux. sparkl.me The goal is to create a cellular factory that is highly optimized for the production of penicillin.

Structural Modifications and Analogues of Penicillin N for Academic and Research Studies

Rational Design Principles for Novel Penicillin Analogues

The rational design of new penicillin analogues is deeply rooted in the understanding of how the molecule's structure dictates its biological function. By systematically altering the chemical architecture of Penicillin N, researchers can probe its mechanism of action and develop compounds with tailored properties for research purposes.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a penicillin molecule correlates with its antibacterial activity. For the penicillin family, including Penicillin N, several structural features are considered essential for biological function. wikipedia.orgscienceinfo.com The core of these antibiotics is a bicyclic system composed of a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. wikipedia.orgscienceinfo.com This strained ring system is crucial for the molecule's ability to acylate and irreversibly inhibit Penicillin-Binding Proteins (PBPs), which are enzymes essential for bacterial cell wall synthesis. emerginginvestigators.orgnih.gov

Key SAR findings for the penicillin scaffold include:

The Fused Ring System : The intact penam (B1241934) nucleus (the thiazolidine ring fused to the β-lactam ring) is indispensable for activity. scienceinfo.comslideshare.net Any modification that opens either of these rings results in a loss of antibacterial function.

The Carboxylic Acid Group : The free carboxyl group at position C-3 of the thiazolidine ring is vital for binding to the PBP active site. scienceinfo.comslideshare.net Converting this acid to an ester or amide derivative generally leads to a significant decrease in activity. slideshare.net

The Acyl-Amino Side Chain : The nature of the side chain at position C-6 of the β-lactam ring dictates the antibiotic's spectrum of activity and its stability against bacterial β-lactamase enzymes. scienceinfo.comyoutube.com

Stereochemistry : The specific stereochemistry of the penam core is critical for a proper fit within the PBP active site.

Structural FeatureImportance for ActivityRationale
β-Lactam Ring EssentialThe strained four-membered ring is highly reactive and responsible for acylating the serine residue in the active site of Penicillin-Binding Proteins (PBPs). nih.gov
Thiazolidine Ring EssentialFused to the β-lactam ring, it imparts the necessary strain and conformational rigidity to the molecule. wikipedia.orgscienceinfo.com
Free Carboxylic Acid EssentialIt mimics the terminal D-alanine of the peptidoglycan substrate, anchoring the molecule in the PBP active site through ionic interactions. scienceinfo.comslideshare.net
Acyl-Amino Side Chain ModulatoryThe R-group influences the antibacterial spectrum, pharmacokinetic properties, and resistance to β-lactamases. youtube.commdpi.com
Cis-Stereochemistry EssentialThe stereochemical configuration of the hydrogens at C-5 and C-6 is crucial for the molecule's three-dimensional shape and proper binding to the target enzyme.

The side chain of Penicillin N is D-α-aminoadipic acid. Modifications to this side chain have a profound impact on the resulting analogue's biological activity. A key area of research involves replacing parts of this side chain to observe changes in antibacterial spectrum and potency.

For instance, a study explored the effect of replacing a methylene (B1212753) (CH₂) group in the side chain of Penicillin N with a sulfur (S) atom. nih.gov This modification creates an analogue with an S-carboxymethyl-D-cysteine side chain. The study found that while this substitution dramatically increased the activity of some cephalosporins, the effect was less pronounced for Penicillin N. nih.gov Such studies are vital for understanding the spatial and electronic requirements of the PBP active site. The polarity of the side chain is also a significant factor; increasing polarity can enhance activity against Gram-negative bacteria. scienceinfo.com

Analogue of Penicillin NSide Chain ModificationImpact on Biological Activity
S-carboxymethyl-D-cysteine analogueReplacement of a CH₂ group with a sulfur atom in the aminoadipic acid side chain.The effect on antimicrobial activity was found to be less dramatic compared to similar modifications on cephalosporins. nih.gov

To study the interactions of Penicillin N and its analogues at a molecular level, researchers employ chemical probes. This involves derivatizing the antibiotic with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. nih.govannualreviews.org These tagged molecules allow for the visualization and tracking of the antibiotic as it interacts with bacterial cells and its PBP targets. nih.gov

Derivatization strategies must be carefully designed to ensure that the attached probe does not significantly alter the antibiotic's original binding affinity or selectivity. nih.gov For example, a fluorescently tagged penicillin can be used in fluorescence microscopy to observe its localization within bacteria or in in-gel fluorescence scanning to identify the specific PBPs it binds to after separation by SDS-PAGE. nih.gov Biotinylated probes can be used with streptavidin-coated beads to pull down and identify target proteins from a cell lysate. nih.gov These chemical biology tools are invaluable for mode-of-action studies and identifying potential off-target effects. nih.gov

Influence of Side Chain Functionalities on Biological Activity

Synthetic Methodologies for Penicillin Derivatives

The creation of novel penicillin analogues for research relies on robust and versatile synthetic chemistry. One of the most important advancements in this field was the isolation of the core penicillin nucleus.

The discovery and isolation of 6-aminopenicillanic acid (6-APA) revolutionized the field of penicillin research and development. wikipedia.org 6-APA is the fundamental nucleus of all penicillins, consisting of the fused β-lactam and thiazolidine rings but lacking the acyl side chain. wikipedia.orgresearchgate.net This compound serves as a readily available starting material for the synthesis of a vast array of semi-synthetic penicillins. ebi.ac.ukgoogle.com

The primary synthetic route involves a condensation reaction, specifically an acylation, where a desired carboxylic acid is coupled to the free amino group at the C-6 position of 6-APA. google.com This reaction allows chemists to attach virtually any side chain, enabling the systematic exploration of how different functionalities affect biological activity. This method has been instrumental in creating libraries of penicillin analogues for SAR studies and in developing antibiotics with improved properties. researchgate.net

Computational Approaches in Design (e.g., Molecular Docking Studies with Penicillin-Binding Proteins)

Modern research into penicillin analogues is heavily supported by computational chemistry. These in silico methods provide insights into molecular interactions that are difficult to observe experimentally, guiding the rational design of new compounds.

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to the active site of another, typically a protein. emerginginvestigators.orgbiorxiv.org In the context of penicillin research, scientists dock potential analogues into the crystal structures of various Penicillin-Binding Proteins (PBPs). emerginginvestigators.orgsemanticscholar.org These studies can reveal crucial details about the binding mode, such as key hydrogen bonds and hydrophobic interactions between the antibiotic and the PBP active site. imist.ma

By comparing the docking scores and predicted binding poses of different analogues, researchers can prioritize which compounds to synthesize and test in the lab. researchgate.net For example, docking studies can help explain why certain side chains improve binding affinity or why a particular analogue might be more effective against the PBPs of one bacterial species over another. emerginginvestigators.orgbiorxiv.org This computational pre-screening saves significant time and resources in the discovery of novel molecular structures for academic study.

Computational MetricDescriptionApplication in Analogue Design
Binding Affinity (Docking Score) A calculated value (e.g., in kcal/mol) that estimates the strength of the interaction between the ligand (penicillin analogue) and the protein (PBP). biorxiv.orgresearchgate.netUsed to rank and prioritize potential analogues; a more negative score generally suggests stronger binding. researchgate.net
Binding Pose/Orientation The predicted three-dimensional arrangement of the ligand within the protein's active site. emerginginvestigators.orgHelps visualize how the analogue fits into the active site and identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be optimized.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules. Used to validate docking protocols by comparing the docked pose of a known ligand to its co-crystallized position. semanticscholar.orgEnsures the computational model is accurately reproducing known experimental binding modes before being used to predict new ones.

Evolutionary Biology and Penicillin N

Co-evolutionary Dynamics Between Bacteria and β-Lactam Antibiotics

The relationship between bacteria and β-lactam antibiotics, including penicillin N, is a classic example of co-evolution. The presence of these antibiotic compounds in the environment exerts a strong selective pressure on bacterial populations, favoring the survival and proliferation of individuals with resistance mechanisms. This, in turn, drives the evolution of more potent or modified antibiotics by the producing organisms, creating a continuous cycle of adaptation and counter-adaptation.

Bacteria have been exposed to naturally produced β-lactams for millennia, long before their clinical use by humans. nih.gov This long-standing interaction has led to the evolution of a diverse arsenal (B13267) of resistance strategies. The introduction of industrial-scale antibiotic production has dramatically accelerated this evolutionary process. plos.org Phage-bacteria coevolution studies have shown that the dynamics can shift between an "arms race," where both organisms continuously evolve new offensive and defensive traits, and "fluctuating selection dynamics," where resistance may come at a fitness cost to the bacteria. mdpi.comoup.com For instance, the development of phage resistance can sometimes lead to the restoration of sensitivity to certain antibiotics, highlighting the complex trade-offs involved in bacterial evolution. mdpi.com

Evolutionary Link and Divergence Between Penicillin-Binding Proteins and β-Lactamases

The primary targets of β-lactam antibiotics like penicillin N are Penicillin-Binding Proteins (PBPs). wikipedia.orgmdpi.com These enzymes are essential for the synthesis of the bacterial cell wall. By binding to PBPs, β-lactams inhibit their function, leading to cell death. wikipedia.org

β-lactamases, the enzymes that inactivate β-lactam antibiotics by hydrolyzing their characteristic ring structure, are believed to have evolved from PBPs. nih.govwikipedia.orgplos.org Both protein families share structural similarities and a common enzymatic mechanism involving an active-site serine. wikipedia.org However, a key divergence is that while PBPs form a stable, inhibitory complex with β-lactams, β-lactamases have evolved the ability to rapidly hydrolyze the antibiotic and release the inactivated product, thus protecting the bacterium. wikipedia.org

The evolution of β-lactamases from PBPs likely involved structural alterations that optimized the enzyme for antibiotic hydrolysis while reducing its affinity for the natural peptidoglycan substrate of PBPs. plos.org The constant exposure to β-lactams has driven the diversification of β-lactamases, leading to enzymes with extended spectrums of activity against newer generations of antibiotics. ucv.ve

The binding affinity of different β-lactams to various PBPs can vary, influencing the selective pressure for the evolution of specific resistance mechanisms. For example, studies on ceftaroline (B109729) have detailed its high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and for PBP2X in penicillin-resistant Streptococcus pneumoniae. asm.org While specific binding affinity data for penicillin N across a wide range of bacterial PBPs is not extensively detailed in the provided search results, it is a crucial factor in its specific evolutionary interactions with bacteria.

Ancient Origins and Dissemination of β-Lactamase Genes

The genes encoding β-lactamases are ancient, with origins tracing back millions, and possibly billions, of years. wikipedia.orgasm.org This predates the clinical use of antibiotics and suggests that these resistance mechanisms evolved in response to naturally produced β-lactams in the environment. encyclopedie-environnement.org Evidence for the ancient origins of antibiotic resistance comes from the discovery of resistance genes in pristine environments and even in ancient permafrost.

The biosynthesis of penicillin N begins with the formation of isopenicillin N, a reaction catalyzed by the enzyme isopenicillin N synthase (IPNS). nih.govwikipedia.orgrsc.org The genes encoding IPNS are found in both bacteria and fungi, and their high degree of similarity suggests that they may have been transferred between these kingdoms via horizontal gene transfer. nih.gov Phylogenetic analyses of the genes involved in penicillin biosynthesis, such as pcbAB, pcbC (encoding IPNS), and penDE, provide insights into their evolutionary history and divergence among different penicillin-producing strains like Penicillium rubens. mdpi.commdpi.comnih.gov

Mechanisms and Impact of Horizontal Gene Transfer in Antibiotic Resistance Evolution

Horizontal gene transfer (HGT) is a primary driver in the rapid spread of antibiotic resistance. wikipedia.orgreactgroup.orguconn.edu Bacteria can exchange genetic material, including antibiotic resistance genes, through three main mechanisms:

  • Conjugation: The transfer of genetic material, often on plasmids, through direct cell-to-cell contact. reactgroup.org
  • Transduction: The transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). reactgroup.orgdovepress.com
  • Transformation: The uptake of naked DNA from the environment. reactgroup.orgtandfonline.com
  • HGT allows for the rapid dissemination of resistance genes across different bacterial species and even genera, contributing to the emergence of multidrug-resistant pathogens. wikipedia.orguconn.edu The presence of mobile genetic elements like plasmids and integrons carrying multiple resistance genes is a significant concern in both clinical and environmental settings. uconn.edu While the general mechanisms of HGT are well-understood, specific instances of HGT involving genes that confer resistance to penicillin N are not extensively documented in the provided search results but are a critical area of study.

    Environmental Reservoirs of Antibiotic Resistance

    The environment is a vast reservoir of antibiotic resistance genes. encyclopedie-environnement.orgmdpi.comresearchgate.netnih.gov Natural environments, such as soil and aquatic systems, harbor a diverse community of microorganisms, many of which produce antibiotics. researchgate.net This creates a natural setting for the evolution and maintenance of resistance genes. encyclopedie-environnement.org

    Human activities, such as the release of untreated wastewater from hospitals and agricultural runoff containing antibiotic residues and resistant bacteria, have significantly enriched these environmental reservoirs. encyclopedie-environnement.orgmdpi.comnih.gov Wastewater treatment plants can act as hotspots for the exchange of resistance genes between environmental and pathogenic bacteria. encyclopedie-environnement.org The presence of antibiotic resistance genes in these reservoirs poses a significant threat, as they can be transferred to human and animal pathogens. mdpi.comresearchgate.net While studies have identified a wide array of resistance genes in the environment, specific screening for genes conferring resistance to penicillin N is an important area for future research to fully understand its ecological and evolutionary impact.

    Applications of Penicillin N and Its Analogues in Fundamental Research

    Development and Utilization of Chemical Probes for Penicillin-Binding Protein Activity

    Chemical probes are small molecules designed to study the function of genes and proteins within their native biological context. mdpi.com The development of probes based on the penicillin scaffold has been instrumental in advancing our understanding of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall biosynthesis. whiterose.ac.uknih.gov These probes typically feature a reactive group that forms a covalent bond with the target enzyme, a linker, and a reporter tag for detection. mdpi.com

    Fluorescently Labeled β-Lactam Probes (e.g., Bocillin-FL)

    Researchers utilize Bocillin-FL in competition assays to determine the PBP selectivity of new, unlabeled β-lactam antibiotics. asm.org In these experiments, live bacterial cells are pre-treated with the antibiotic of interest and then incubated with Bocillin-FL. asm.org The fluorescent signal from Bocillin-FL is then measured to determine the extent to which the unlabeled antibiotic has bound to the PBPs, thereby preventing Bocillin-FL from binding. researchgate.net This method allows for the rapid assessment of PBP inhibition profiles for a wide range of compounds. researchgate.net

    The use of fluorescently labeled probes like Bocillin-FL has several advantages over older methods that used radiolabeled penicillin, as they are safer and allow for both gel-based analysis and live-cell imaging. researchgate.netasm.org

    Activity-Based Probes for Enzymatic Profiling

    Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that employs activity-based probes (ABPs) to monitor the functional state of entire enzyme families in complex biological systems. nih.govuit.nooup.com ABPs are designed to react with the active site of an enzyme in a mechanism-dependent manner, leading to covalent modification and labeling. nih.gov This allows for the specific detection of catalytically active enzymes. nih.gov

    β-lactam-based ABPs, including those derived from penicillin, have been developed to profile the activity of PBPs and other serine hydrolases. uit.nooup.comannualreviews.org These probes typically contain an electrophilic "warhead" that reacts with a nucleophilic residue in the enzyme's active site. annualreviews.org The covalent and irreversible nature of this bond makes these probes suitable for a variety of applications, including live-cell imaging and mass spectrometry-based proteomics. nih.gov

    The application of ABPP with penicillin-derived probes has provided significant insights into the functional roles of individual PBPs and has become a key tool in the discovery of new enzyme inhibitors. nih.govannualreviews.org For instance, competitive ABPP can be used to screen for and characterize the selectivity of new antibiotic candidates. annualreviews.org

    Tools for Investigating Bacterial Cell Wall Biosynthesis and Remodeling

    The bacterial cell wall is a vital structure that protects the bacterium from osmotic stress and maintains its shape. mpg.de The primary component of the cell wall is peptidoglycan (PG), a polymer of glycan chains cross-linked by short peptides. wikipedia.org The synthesis and remodeling of this wall are complex processes involving a multitude of enzymes, including PBPs. mpg.denih.gov

    Penicillins and their analogs act by inhibiting the final step of PG biosynthesis, the cross-linking of peptide chains, which is catalyzed by the transpeptidase activity of PBPs. wikipedia.orgnih.gov Because of this specific mechanism, penicillin-based probes are invaluable tools for studying the intricate machinery of cell wall synthesis and remodeling. nih.govcsic.es

    By using fluorescently labeled penicillins, researchers can visualize the sites of active PG synthesis in live bacteria. nih.gov This has provided crucial information about the spatial and temporal regulation of cell wall growth and division. csic.esresearchgate.net For example, studies using these probes have helped to elucidate the roles of different PBPs in processes such as cell elongation and septum formation. researchgate.net Furthermore, these tools are instrumental in understanding how bacteria adapt their cell wall structure in response to environmental cues and antibiotic pressure. biorxiv.orgmpg.de

    Experimental Models for Studying Bacterial Physiology at the Molecular Level

    The study of bacterial physiology at the molecular level often relies on the use of specific inhibitors to perturb cellular processes and observe the consequences. Penicillin and its derivatives serve as highly specific inhibitors of PBP function, making them excellent tools for dissecting the physiological roles of these enzymes.

    Recent research has focused on developing quantitative models of bacterial growth and death in the presence of antibiotics. plos.orgpnas.orgresearchgate.net These models aim to connect the molecular effects of antibiotics, such as the inhibition of PBPs by penicillin, to whole-cell physiological responses, like growth rate and cell death. pnas.orgresearchgate.net High-throughput assays have been developed to precisely measure bacterial death curves in response to antibiotic treatment under various growth conditions. researchgate.net

    Use in Investigating Overexcitation Models in Neuroscience Research

    While the primary application of penicillin is in bacteriology, certain penicillin derivatives have found a niche use in neuroscience research as agents to induce neuronal overexcitation. High doses of penicillin sodium, when administered directly into the brain of animal models, can induce epileptic seizures. tandfonline.com This effect is associated with an increase in the extracellular concentration of the excitatory neurotransmitter glutamate (B1630785). tandfonline.com

    This phenomenon has been harnessed to create experimental models of overexcitation. tandfonline.com In these models, a low dose of penicillin sodium is microinjected into specific brain regions, such as the lateral ventricle, leading to a measurable increase in hippocampal glutamate levels, which serves as an indicator of a state of overexcitation. tandfonline.comnih.gov This controlled induction of neuronal hyperexcitability allows researchers to study the underlying mechanisms of conditions associated with excessive glutamate release and to test the efficacy of potential neuroprotective or sedative drugs. tandfonline.comnih.gov For example, this model has been used to demonstrate the inhibitory effects of drugs like diazepam and phenobarbital (B1680315) on glutamate elevation. tandfonline.com

    It is important to note that the neurotoxic effects of penicillins are generally observed only with direct and high-concentration administration to the central nervous system. mdpi.com The underlying mechanism is thought to involve the structural similarity between the β-lactam ring of penicillin and the neurotransmitter GABA, leading to interference with GABAergic transmission. mdpi.com Perinatal exposure to penicillin in animal models has also been shown to affect cortical development and sensory processing, suggesting long-term effects on brain function. frontiersin.org

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